naphtho[3,2,1-kl]thioxanthen-9(13bH)-one
Description
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one is a polycyclic aromatic compound featuring a fused thioxanthenone core (a xanthene derivative where one oxygen atom is replaced by sulfur) and a naphthalene moiety. Its molecular formula is C₂₀H₁₂OS (based on structural analogs in and ), with a molecular weight of approximately 300.38 g/mol. Derivatives such as 13b-hydroxy-2,8-dimethylnaphtho[3,2,1-kl]xanthen-9(13bH)-one (C₂₂H₁₆O₃) have been reported, where hydroxyl and methyl substituents enhance solubility and modulate electronic properties .
Similar cyclization methods involving phosphoryl chloride (POCl₃) or zinc chloride (ZnCl₂) may apply .
Properties
Molecular Formula |
C20H12OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
8-thiapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-14-one |
InChI |
InChI=1S/C20H12OS/c21-20-13-7-2-1-6-12(13)18-14-8-3-4-10-16(14)22-17-11-5-9-15(20)19(17)18/h1-11,18H |
InChI Key |
ANLUABQJLNGJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4SC5=CC=CC(=C35)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[3,2,1-kl]thioxanthen-9(13bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under specific conditions. For example, a copper-catalyzed cross-coupling reaction can be employed to prepare the necessary intermediates, followed by cyclization to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .
Chemical Reactions Analysis
Types of Reactions
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphtho[3,2,1-kl]thioxanthen-9(13bH)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which naphtho[3,2,1-kl]thioxanthen-9(13bH)-one exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thioxanthenone Derivatives
Thioxanthenones share a sulfur-containing tricyclic core but differ in substituents and fused aromatic systems. Key examples include:
Key Observations :
- Electronic Properties: The sulfur atom in thioxanthenones lowers the LUMO energy compared to oxygenated xanthenones, enhancing electron-transport capabilities in OLEDs .
- Substituent Effects : Bulky groups (e.g., phenylcarbazole in TXO-PhCz) improve thermal stability and electroluminescence efficiency .
- Chiral Derivatives: Binaphthyl-thioxanthenone hybrids () exhibit enantioselective photocatalytic activity, a feature absent in the target compound .
Benzo[b]xanthenones and Naphtho-Fused Xanthenones
These oxygen-containing analogs highlight the role of heteroatom substitution:
Key Observations :
- Optical Properties: Pyridinyl donors in xanthenones () enhance fluorescence quantum yield, a trait exploitable in thioxanthenone-based materials .
Naphtho-Fused Heterocycles
Compounds with alternative fused systems provide insights into structural versatility:
Key Observations :
- OLED Performance: Naphthoimidazoles () achieve external quantum efficiencies (EQE) up to 6.08%, outperforming many thioxanthenones due to superior electron injection .
- Synthetic Methods: Rhodium-catalyzed oxidative coupling () offers regioselective pathways for naphtho-fused systems, applicable to thioxanthenones .
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